molecular formula C36H57NaO7S2 B15192907 Disodium oxybis(dodecylbenzenesulfonate) CAS No. 25167-32-2

Disodium oxybis(dodecylbenzenesulfonate)

Cat. No.: B15192907
CAS No.: 25167-32-2
M. Wt: 689.0 g/mol
InChI Key: KCNGRVZRDYPLIV-UHFFFAOYSA-M
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Description

Disodium oxybis(dodecylbenzenesulfonate) is an anionic surfactant widely used in various industrial and household applications. It is known for its excellent emulsifying, dispersing, and wetting properties. The compound consists of a hydrophilic sulfonate head-group and a hydrophobic alkylbenzene tail-group, making it effective in reducing surface tension and enhancing the mixing of water and oil-based substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

Disodium oxybis(dodecylbenzenesulfonate) is typically synthesized through a sulfonation reaction. The process involves the reaction of dodecylbenzene with sulfur trioxide or fuming sulfuric acid in a continuous reactor, such as a falling film reactor. The resulting sulfonic acid is then neutralized with sodium hydroxide or sodium carbonate to produce the disodium salt .

Industrial Production Methods

The industrial production of disodium oxybis(dodecylbenzenesulfonate) follows a similar process but on a larger scale. The sulfonation reaction is carried out in large reactors, and the product is purified and dried to obtain the final compound. The production process is designed to ensure high yield and purity, meeting the quality standards required for various applications .

Chemical Reactions Analysis

Types of Reactions

Disodium oxybis(dodecylbenzenesulfonate) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Disodium oxybis(dodecylbenzenesulfonate) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of disodium oxybis(dodecylbenzenesulfonate) is primarily based on its surfactant properties. The compound reduces the surface tension between water and oil phases, allowing for better mixing and emulsification. The hydrophilic sulfonate head-group interacts with water molecules, while the hydrophobic alkylbenzene tail-group interacts with oil molecules. This dual interaction facilitates the formation of stable emulsions and dispersions .

Comparison with Similar Compounds

Similar Compounds

    Sodium dodecylbenzenesulfonate: A similar anionic surfactant with a single dodecylbenzene sulfonate group.

    Linear alkylbenzene sulfonates: A class of anionic surfactants with linear alkyl chains.

    Branched alkylbenzene sulfonates: Anionic surfactants with branched alkyl chains

Uniqueness

Disodium oxybis(dodecylbenzenesulfonate) is unique due to its dual dodecylbenzene sulfonate groups connected by an oxygen bridge. This structure enhances its emulsifying and dispersing properties compared to similar compounds with single sulfonate groups. Additionally, its biodegradability and lower environmental impact make it a preferred choice in various applications .

Properties

CAS No.

25167-32-2

Molecular Formula

C36H57NaO7S2

Molecular Weight

689.0 g/mol

IUPAC Name

sodium;2-dodecyl-3-(2-dodecyl-3-sulfophenoxy)benzenesulfonate

InChI

InChI=1S/C36H58O7S2.Na/c1-3-5-7-9-11-13-15-17-19-21-25-31-33(27-23-29-35(31)44(37,38)39)43-34-28-24-30-36(45(40,41)42)32(34)26-22-20-18-16-14-12-10-8-6-4-2;/h23-24,27-30H,3-22,25-26H2,1-2H3,(H,37,38,39)(H,40,41,42);/q;+1/p-1

InChI Key

KCNGRVZRDYPLIV-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCC1=C(C=CC=C1S(=O)(=O)O)OC2=C(C(=CC=C2)S(=O)(=O)[O-])CCCCCCCCCCCC.[Na+]

boiling_point

212 °F at 760 mmHg (approximate, varies with concentration) (USCG, 1999)

density

1.161 at 77 °F (USCG, 1999) - Denser than water;  will sink

melting_point

32 °F (USCG, 1999)

physical_description

Dodecyl diphenyl ether disulfonate solution appears as an aqueous solution. Light yellow to light brown liquid with a disinfectant-like odor. (USCG, 1999)
Liquid

Origin of Product

United States

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